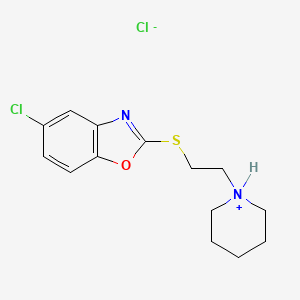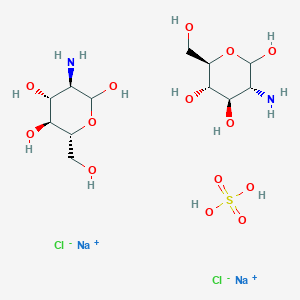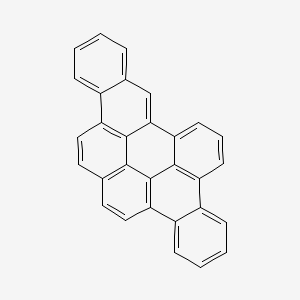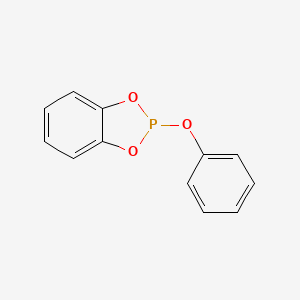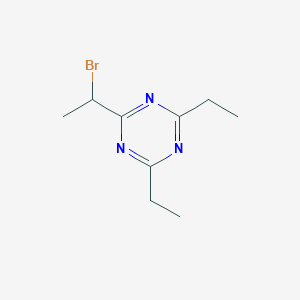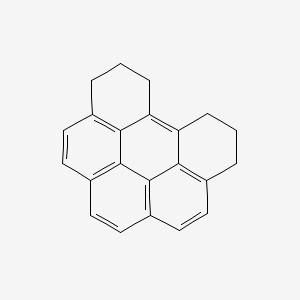
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-naphthaldehyde and titanium tetrachloride as starting materials, followed by a series of reactions involving zinc, N,N,N’,N’-tetramethylethylenediamine, and other reagents . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of flow photochemical setups and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium dithionite or zinc in acidic conditions.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate
Reducing agents: Sodium dithionite, zinc
Substitution reagents: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific receptors or enzymes, influencing various biochemical processes. For example, it may interact with the aryl hydrocarbon receptor pathway, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene include:
- Benzo(ghi)perylene
- Indeno(1,2,3-cd)pyrene
- Dibenz(a,h)anthracene
- Benzo(b)chrysene
- Picene
- Anthanthrene
- Dibenzo(b,k)fluoranthene
- Dibenzo(a,h)pyrene
- Coronene
- Dibenzo(a,e)pyrene
Uniqueness
This compound is unique due to its specific structure and reactivity, which distinguish it from other polycyclic aromatic hydrocarbons.
Properties
CAS No. |
35281-51-7 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),9,12,15,17(22)-octaene |
InChI |
InChI=1S/C22H18/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h7-12H,1-6H2 |
InChI Key |
HCIGQLPDFLTZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C4CCCC5=C4C6=C(C=C5)C=CC(=C36)C=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


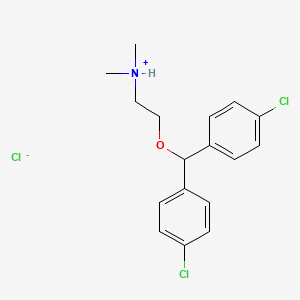
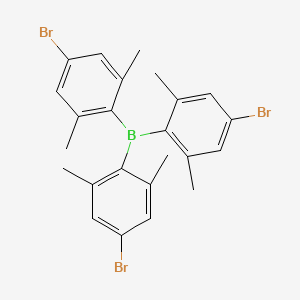

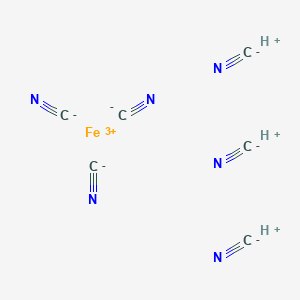
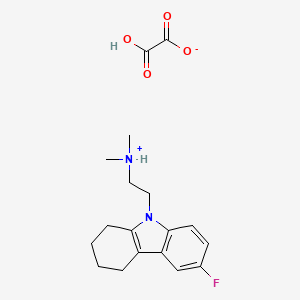
![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
